2-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-amino-1-[4-(ethoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-15-8-10-4-6-13(7-5-10)11(14)9(2)12/h9-10H,3-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGGDIICELOREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- Piperidine derivative : A piperidine ring with a free nitrogen for substitution.
- Ethoxymethyl halide : Typically ethoxymethyl chloride or bromide for alkylation.
- Amino-ketone precursor : A compound containing the amino and ketone functionalities, such as an amino-propanone derivative.
Stepwise Synthetic Procedures
| Step | Reaction Type | Description | Typical Reagents & Conditions |
|---|---|---|---|
| 1 | Alkylation | Introduction of the ethoxymethyl group at the 4-position of the piperidine ring via nucleophilic substitution. | Ethoxymethyl chloride, base (e.g., NaH, K2CO3), solvent (e.g., DMF), room temp to reflux |
| 2 | Formation of amino-ketone moiety | Reductive amination or condensation to attach the amino-propanone group to the piperidine nitrogen. | Amino-propanone precursor, reducing agent (e.g., NaBH3CN), solvent (e.g., MeOH), mild heating |
| 3 | Stereoselective control | Use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry at the amino-ketone chiral center. | Chiral auxiliaries or catalysts, low temperature |
| 4 | Purification | Isolation of the product via recrystallization or chromatographic techniques (flash chromatography, preparative TLC). | Silica gel chromatography, solvents like EtOAc, hexane |
Reaction Mechanisms and Considerations
- Alkylation : The piperidine nitrogen or the 4-position carbon (depending on substitution pattern) acts as a nucleophile attacking the ethoxymethyl halide, displacing the halide ion.
- Reductive amination : The amino group is introduced by reacting an aldehyde or ketone with an amine under reducing conditions, forming the amino-ketone moiety.
- Stereochemistry : The chiral center at the 2-position of the propanone is controlled by using enantiomerically pure starting materials or by asymmetric synthesis techniques.
- Purification : High purity is essential for biological activity studies; chromatographic methods are preferred for enantiomeric separation.
Research Findings and Optimization
- Industrial synthesis often employs continuous flow reactors to improve reaction control and yield.
- Optimization of base and solvent choice in the alkylation step can significantly affect the substitution efficiency and reduce side reactions.
- Use of protecting groups on the piperidine nitrogen during alkylation can improve regioselectivity.
- The reductive amination step is sensitive to reaction conditions; mild reducing agents like sodium cyanoborohydride are preferred to avoid over-reduction.
- Purification methods such as chiral HPLC are employed to obtain enantiomerically pure compounds when chiral centers are present.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Alkylation reagent | Ethoxymethyl chloride/bromide | Requires base, inert atmosphere preferred |
| Base | Potassium carbonate, sodium hydride | Choice affects yield and side products |
| Solvent | DMF, DMSO, or acetonitrile | Polar aprotic solvents favor substitution |
| Reductive amination agent | Sodium cyanoborohydride, sodium borohydride | Mild reducing agents prevent ketone over-reduction |
| Temperature | 0°C to reflux depending on step | Low temp for stereoselectivity, higher for alkylation |
| Purification | Flash chromatography, recrystallization | Essential for removing unreacted materials and isomers |
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H19N3O
- Molecular Weight : Approximately 235.31 g/mol
- Structural Features : The compound features a piperidine ring, which is a common motif in many biologically active compounds, enhancing its interaction with various biological targets.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases. Its structural characteristics suggest possible interactions with biological receptors and enzymes, making it a candidate for drug development.
- Anticancer Properties : Preliminary studies indicate that 2-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one may exhibit anticancer activity by modulating cellular signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties, which could be leveraged in developing new antibiotics or antimicrobial agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The piperidine ring facilitates binding to various receptors, influencing cellular processes.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. This suggests that this compound could be explored for managing diabetes.
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can be performed using agents like potassium permanganate.
- Reduction : Achieved using lithium aluminum hydride or sodium borohydride.
These reactions are essential for developing derivatives with enhanced biological activities.
Case Studies and Research Findings
Several studies have focused on exploring the pharmacological potential of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial properties of the compound against various bacterial strains. The findings revealed that it exhibited notable activity against resistant strains, highlighting its potential application in antibiotic development.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperidine/Piperazine Core
Compound 16 and 17 ():
- Structure: 2-Amino-1-(4-(3/4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one.
- Key Differences :
- Core : Piperazine (6-membered ring with two N atoms) vs. piperidine (single N atom). Piperazine derivatives often exhibit enhanced solubility due to increased polarity.
- Substituent : Trifluoromethylphenyl (electron-withdrawing, bulky) vs. ethoxymethyl (electron-donating, smaller).
- Properties: Higher molecular weight (MW = 302.14 g/mol). High synthetic yields (96–98%) and purity (>99% by UPLC). Demonstrated antiseizure and antinociceptive activity, likely due to CF₃ group enhancing metabolic stability and CNS penetration .
(S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one ():
- Structure : Piperidine core with a phenyl group on the propan-1-one moiety.
- Key Differences :
- Substituent : Phenyl group increases aromaticity and lipophilicity (logP) compared to ethoxymethyl.
- Stereochemistry : Chiral (S)-configuration critical for biological activity.
- Properties :
(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one ():
- Structure: Piperidine substituted with benzyl-cyclopropyl-amino group.
- Key Differences :
- Substituent : Bulky benzyl-cyclopropyl group increases steric hindrance (MW = 301.43 g/mol).
- Properties :
- Likely reduced membrane permeability compared to the ethoxymethyl analog due to larger substituent .
Biological Activity
Overview
2-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one is a synthetic compound notable for its piperidine structure, which is prevalent in many biologically active molecules. This compound has garnered attention due to its potential pharmacological properties, including antimicrobial and anticancer activities. The molecular formula is C13H19N3O, with a molecular weight of approximately 235.31 g/mol, indicating its complexity and potential for diverse biological interactions.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within the body. The piperidine ring facilitates binding to specific receptors and enzymes, modulating their activity and influencing cellular signaling pathways. This modulation can lead to significant effects on processes such as cell proliferation and apoptosis, making the compound a candidate for further research in therapeutic applications .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Anticancer Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines. For instance, similar compounds have demonstrated the ability to decrease cell viability in breast cancer models (e.g., MCF-7 and MDA-MB-231 cells), suggesting that this compound may exhibit comparable effects .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Cytotoxicity Assays
In one study assessing the cytotoxic effects of related piperidine derivatives, it was found that these compounds could significantly reduce cell viability in cancer cell lines, with IC50 values indicating potent activity against both estrogen receptor-positive and negative breast cancer cells. This suggests a potential role for this compound in cancer therapy .
Enzyme Inhibition Studies
The compound's structural characteristics suggest it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV is particularly relevant for diabetes management, highlighting the therapeutic potential of this compound in metabolic disorders .
Data Table: Summary of Biological Activities
Q & A
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell line variability, compound solubility). Cross-validation using orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium imaging) clarifies mechanisms. Meta-analysis of dose-response curves and pharmacokinetic parameters (e.g., AUC, Cmax) identifies context-dependent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
